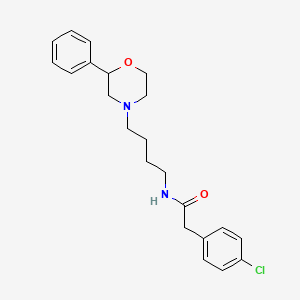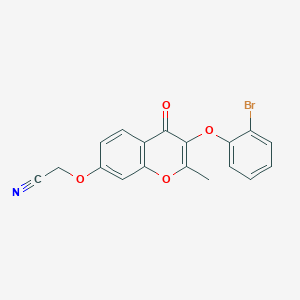![molecular formula C16H16N2O2S B2495795 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 899964-25-1](/img/structure/B2495795.png)
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide, also known as TQ-Acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ-Acetamide is a derivative of 2-quinolone, which is a class of compounds known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research has shown that certain amide-containing isoquinoline derivatives exhibit unique structural aspects and properties. For example, some compounds form gels or crystalline solids upon treatment with different acids, displaying interesting behaviors based on the anion's planarity. These compounds, including variants like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied for their crystal structures and host–guest complexes, demonstrating enhanced fluorescence emissions under certain conditions, which could be valuable in materials science for sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Reactivity
The synthesis and reactivity of thiophene-based quinoline derivatives have been extensively studied. One study focused on the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. This compound, upon further treatment and reactions, yielded 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which underwent various electrophilic substitution reactions to produce derivatives with potential applications in chemical synthesis and material science (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological and Chemical Sensing Applications
Quinoline derivatives, including those structurally related to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide, have been investigated for their potential as chemosensors. For instance, specific derivatives have shown significant promise as "off–on fluorescence type" chemosensors for metal ions like Zn2+ in biological and aqueous samples. These sensors, due to their high selectivity and sensitivity, could have practical applications in monitoring metal ion concentrations in environmental and biological contexts (Park et al., 2015).
Zukünftige Richtungen
Thiophene and its derivatives showed extensive significance in pharmaceutical field because of its varied biological and clinical applications . Therefore, there is an pressing need to design an effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
Wirkmechanismus
Target of Action
The primary targets of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown. Thiophene-based compounds have been reported to possess a wide range of therapeutic properties , suggesting that they may interact with multiple targets
Mode of Action
Given the diverse biological activities of thiophene derivatives , it is likely that this compound interacts with its targets in a complex manner, leading to a variety of cellular responses. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
The biochemical pathways affected by N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown. Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that they may affect multiple biochemical pathways
Result of Action
The molecular and cellular effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide’s action are currently unknown. Given the diverse biological activities of thiophene derivatives , it is likely that this compound induces a variety of molecular and cellular effects. More research is needed to elucidate these effects.
Eigenschaften
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNKRMOHNKKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

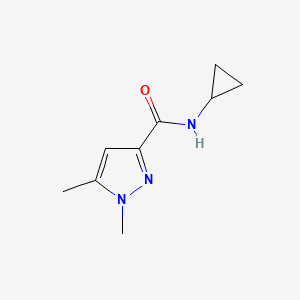

![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)
![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)
![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)
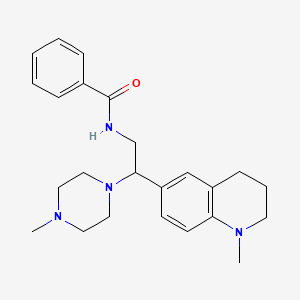
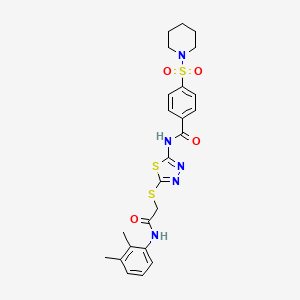

![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)
![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

